molecular formula C18H19N3O B2822096 N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide CAS No. 25810-60-0

N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide

Cat. No.: B2822096
CAS No.: 25810-60-0
M. Wt: 293.37
InChI Key: NAHIGDBJZMCRPX-UHFFFAOYSA-N
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Description

N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.37. The purity is usually 95%.
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Biological Activity

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide, also known by its CAS number 25810-60-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.36 g/mol
  • Structural Characteristics : The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study found that certain benzimidazole derivatives showed high efficacy in inhibiting cell proliferation in both 2D and 3D assays, suggesting their potential as antitumor agents .

Cell Line IC50 (μM) Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
A549Non-active3D

The data indicates that while these compounds are effective in monolayer cultures (2D), their efficacy may vary in more complex environments (3D), highlighting the importance of further structural optimization .

Antimicrobial Activity

Benzimidazole derivatives have also shown antimicrobial properties. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. A comparative study indicated that certain derivatives exhibited moderate to good antibacterial effects when tested against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. The presence of specific substituents on the benzimidazole ring can significantly influence their pharmacological effects. For instance:

  • Substituents : Variations in the alkyl or aryl groups attached to the nitrogen atoms can modify lipophilicity and interaction with biological targets.
  • Hydrogen Bonding : The ability of these compounds to form hydrogen bonds with DNA or proteins enhances their biological activity.

Research has shown that compounds with electron-withdrawing groups tend to exhibit improved binding affinity towards target biomolecules, which is crucial for their efficacy as therapeutic agents .

Study on Antitumor Effects

A notable study focused on a series of synthesized benzimidazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro, with specific emphasis on lung cancer cell lines such as HCC827 and NCI-H358. The study concluded that further modifications could enhance selectivity and reduce toxicity towards normal cells .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives displayed significant inhibitory effects, particularly against resistant strains of E. coli and S. aureus. This underscores the potential application of these compounds in developing new antibiotics .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12(2)16(21-18(22)13-8-4-3-5-9-13)17-19-14-10-6-7-11-15(14)20-17/h3-12,16H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHIGDBJZMCRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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